Propyromazine bromide
Description
Contextualization of Propyromazine (B1206487) Bromide in Medicinal Chemistry
In medicinal chemistry, propyromazine bromide is categorized as a quaternary ammonium (B1175870) antagonist. drugcentral.org Its structure contains a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. mdpi.com This cationic nature is a key determinant of its biological behavior. As a quaternary ammonium compound, this compound does not readily cross the blood-brain barrier. nih.govoup.comgoogle.com This characteristic is a significant focus in drug design, as it limits central nervous system effects, localizing its action to peripheral systems.
The pharmacological activity of this compound stems from its function as an anticholinergic agent, specifically a muscarinic antagonist. drugcentral.orgdrugbank.com It acts by competitively blocking acetylcholine (B1216132), a primary neurotransmitter of the parasympathetic nervous system, from binding to muscarinic receptors on smooth muscle and glandular tissues. wikipedia.orgpatsnap.com This inhibition leads to a reduction in involuntary muscle contractions and secretions, forming the basis of its use as a spasmolytic. drugcentral.orgwikipedia.org The phenothiazine (B1677639) component of its structure is also a well-established scaffold in medicinal chemistry, though in this context, the quaternary ammonium group is the primary driver of its anticholinergic profile.
Historical Perspectives on its Discovery and Early Chemical Characterization
While specific details on the initial discovery and synthesis of this compound are not extensively documented in readily available literature, its chemical class has a long history. The pharmacological effects of quaternary ammonium salts were first systematically investigated in the late 1860s. dss.go.th A significant body of research was established between 1904 and 1939, which defined the foundational activities of these compounds on the autonomic nervous system, classifying them into muscarinic, nicotinic, and curariform types. dss.go.th
The development of synthetic anticholinergic quaternary ammonium compounds for therapeutic use gained momentum in the mid-20th century. This era saw the introduction of drugs like propantheline (B1209224) bromide, used for gastrointestinal spasms. wikipedia.org Later, compounds such as ipratropium (B1672105) bromide (introduced in 1974) and oxitropium (B1233792) bromide (early 1990s) were developed, highlighting a trajectory towards creating agents with specific therapeutic applications, such as bronchodilation. nih.gov this compound, also known by research codes like LD 335, emerged from this period of active research into synthetic anticholinergics. alfa-chemistry.com
Overview of Research Trajectories for Quaternary Ammonium Antagonists
The research and development of quaternary ammonium antagonists have followed several distinct, yet sometimes overlapping, trajectories.
Gastrointestinal Applications: An early and prominent research avenue focused on their ability to act as antispasmodics for the gastrointestinal tract. dss.go.th By blocking muscarinic receptors in the gut, these compounds reduce motility and acid secretion, leading to their use in treating peptic ulcers and irritable bowel syndrome. drugbank.comwikipedia.orgpatsnap.com
Respiratory Diseases: A major trajectory has been the development of inhaled quaternary ammonium antagonists for obstructive airway diseases like Chronic Obstructive Pulmonary Disease (COPD). nih.gov Compounds such as ipratropium, tiotropium, and aclidinium (B1254267) bromide were designed to deliver targeted bronchodilation by acting on muscarinic receptors in the lungs, with the quaternary structure ensuring minimal systemic absorption and side effects. nih.govnih.gov
Neuromuscular Blockade: The curariform (neuromuscular blocking) properties of some quaternary ammonium compounds have been another area of investigation, leading to their application in anesthesia. oup.comdss.go.th
Antimicrobial Agents: Parallel to their development as receptor antagonists, the germicidal properties of quaternary ammonium compounds were recognized as early as 1916. dss.go.th This has led to a vast and separate research field where they are developed as disinfectants, antiseptics, and preservatives. mdpi.comnih.govfrontiersin.org
Adjunctive Therapy: More recent research has explored the use of quaternary ammonium anticholinergics to mitigate the side effects of other drugs. For instance, they are studied in combination with acetylcholinesterase inhibitors for treating cognitive disorders, where they can counteract peripheral side effects without interfering with the primary drug's central action. google.com
Selective Receptor Antagonism: Modern research focuses on synthesizing novel derivatives with high selectivity for specific muscarinic receptor subtypes (e.g., M3 receptors) to create more targeted therapies with improved efficacy and fewer side effects. nih.govnih.gov The discovery of long-acting agents like aclidinium bromide represents this ongoing effort to refine the therapeutic profile of this drug class. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | Classification/Context |
|---|---|
| This compound | Quaternary ammonium antagonist, Anticholinergic, Spasmolytic |
| Acetylcholine | Neurotransmitter |
| Aclidinium bromide | Long-acting muscarinic antagonist, Quaternary ammonium compound |
| Atropine | Antimuscarinic agent, Alkaloid |
| Glycopyrronium bromide | Muscarinic anticholinergic, Quaternary ammonium compound |
| Ipratropium bromide | Quaternary ammonium antagonist, Bronchodilator |
| Oxitropium bromide | Quaternary ammonium antagonist, Bronchodilator |
| Propantheline bromide | Antimuscarinic agent, Quaternary ammonium compound |
| Tiotropium bromide | Long-acting anticholinergic, Quaternary ammonium compound |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(1-methylpyrrolidin-1-ium-1-yl)-1-phenothiazin-10-ylpropan-1-one;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N2OS.BrH/c1-15(22(2)13-7-8-14-22)20(23)21-16-9-3-5-11-18(16)24-19-12-6-4-10-17(19)21;/h3-6,9-12,15H,7-8,13-14H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANVFVBYPNXRLD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)[N+]4(CCCC4)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145-54-0 | |
| Record name | Pyrrolidinium, 1-methyl-1-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Propyromazine bromide [INN] | |
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| Record name | Propyromazine | |
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| Record name | Propyromazine bromide | |
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| Record name | PROPYROMAZINE BROMIDE | |
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Synthetic Methodologies and Chemical Derivatization of Propyromazine Bromide
Strategies for the Preparation of Propyromazine (B1206487) Bromide
The synthesis of propyromazine bromide, like many N-substituted phenothiazine (B1677639) compounds, hinges on the strategic alkylation of the phenothiazine nitrogen. mdpi.com This process typically involves creating a carbon-nitrogen bond to introduce the characteristic side chain.
The primary route for synthesizing this compound involves a nucleophilic substitution reaction. In this approach, a phenothiazine precursor, specifically 10-(1-oxopropyl)phenothiazine, acts as the nucleophile. The nitrogen atom of the phenothiazine amide attacks an electrophilic alkylating agent containing a leaving group, which in the final step is the bromide ion.
A plausible synthetic pathway involves the reaction of 10-propionylphenothiazine (B15418) with 1-bromo-2-(1-methylpyrrolidinium)ethane. However, a more common and direct method is the quaternization of an N-alkylated precursor. For instance, 10-[2-(1-pyrrolidinyl)propanoyl]phenothiazine can be synthesized first, and then the pyrrolidine (B122466) nitrogen is quaternized using methyl bromide. This SN2 reaction involves the lone pair of electrons on the pyrrolidine nitrogen attacking the methyl group of methyl bromide, displacing the bromide ion which then acts as the counter-ion to the newly formed quaternary ammonium (B1175870) salt. youtube.com
The use of diaryliodonium salts as precursors for nucleophilic radiobromination has also been explored, offering a robust and efficient method for incorporating bromide under mild, base-free conditions. nih.gov While not directly documented for this compound, this technique represents a potential alternative route for its synthesis, especially for radiolabeling studies. nih.gov
Optimizing the synthesis of this compound requires careful control over several reaction parameters to maximize yield and purity. whiterose.ac.uk Key factors include the choice of solvent, temperature, reaction time, and the nature of the base and any additives. researchgate.net
For the N-alkylation step in phenothiazine synthesis, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed as they can dissolve the reactants and stabilize charged intermediates without participating in the reaction. nih.govplos.org The choice of base is critical for deprotonating the phenothiazine nitrogen, if necessary, to enhance its nucleophilicity; potassium carbonate is a common choice. nih.govplos.org Additives such as potassium iodide can sometimes be used to facilitate the reaction, for instance, through an in-situ Finkelstein reaction where a more reactive iodo-intermediate is formed. researchgate.net
Microwave irradiation has emerged as a technique to accelerate reaction times and improve yields in similar organic syntheses. researchgate.netutwente.nl The optimization process often involves a systematic approach, such as Design of Experiments (DoE), to identify the most significant factors and their optimal levels. whiterose.ac.uk
Table 1: Key Parameters for Optimizing this compound Synthesis
| Parameter | Considerations | Potential Options | Rationale |
| Solvent | Polarity, aprotic nature, boiling point. | Acetonitrile, Dimethylformamide (DMF), Dioxane. researchgate.netnih.govresearchgate.net | To dissolve reactants and facilitate the nucleophilic substitution mechanism. |
| Base | Strength, solubility. | Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N). nih.gov | To deprotonate precursors and neutralize any acid formed. |
| Temperature | Reaction rate vs. side product formation. | Room temperature to reflux (e.g., 80-160°C). researchgate.netplos.org | Higher temperatures increase reaction rates but may lead to decomposition or side reactions. |
| Heating Method | Conventional heating vs. microwave irradiation. | Oil bath, heating mantle, microwave reactor. researchgate.net | Microwave heating can significantly reduce reaction times and improve yields. researchgate.net |
| Reactant Ratio | Stoichiometry of phenothiazine precursor to alkylating agent. | Typically 1:1.2 to 1:1.5. nih.govresearchgate.net | A slight excess of the alkylating agent can drive the reaction to completion. |
| Additives | Catalytic enhancement. | Potassium Iodide (KI). researchgate.net | Can increase the rate of alkylation via in-situ halide exchange. researchgate.net |
Targeted Derivatization Techniques for Enhanced Analytical Specificity
Chemical derivatization is a crucial strategy in the analysis of pharmaceutical compounds like this compound. It involves chemically modifying the analyte to improve its properties for separation and detection by techniques such as chromatography and mass spectrometry. jfda-online.comresearchgate.net
The phenothiazine structure of this compound offers specific sites for derivatization. The most targeted moiety is the sulfur atom in the central ring, which can be easily oxidized. researchgate.net
Oxidizing Agents: Reagents like peroxyacetic acid or potassium hydrogenperoxymonosulfate (Oxone®) are effective for oxidizing the phenothiazine sulfur to a sulfoxide (B87167). researchgate.netresearchgate.net This transformation is a common and robust derivatization reaction for this class of compounds. researchgate.net
Acylating and Silylating Agents: While the primary target is the sulfur, other functional groups could potentially be targeted in metabolites. General derivatizing agents such as those used in gas chromatography (GC) can be employed. Acylation reagents (e.g., acetic anhydride) or silylation reagents can decrease the polarity and increase the volatility of analytes, which is particularly useful for GC-MS analysis. nih.govresearchgate.net
Fluorinated Reagents: For enhanced detection in GC-MS, especially with electron capture detectors, fluorinated derivatizing agents like pentafluorobenzyl bromide (PFB-Br) are used. libretexts.orgmdpi.com PFB-Br reacts with functional groups like carboxylic acids, alcohols, and thiols, making it highly valuable for metabolite analysis where such groups may be exposed through biotransformation. libretexts.orgmdpi.comrsc.org
Derivatization profoundly alters the physicochemical properties of this compound, which directly impacts its analytical detection.
Chromatographic Properties: The goal of derivatization in chromatography is often to modify the analyte's polarity and volatility. nih.govchromatographyonline.com For instance, converting a polar metabolite to a less polar, more volatile silylated derivative is essential for its analysis by gas chromatography. researchgate.net In reversed-phase liquid chromatography (HPLC), derivatization can increase the hydrophobicity of a compound, leading to stronger retention on the column and better separation from interfering substances. libretexts.orgddtjournal.com
Spectroscopic Properties: A significant benefit of derivatization is the enhancement of detector response. chromatographyonline.com The oxidation of the phenothiazine sulfur in this compound to its sulfoxide form is a prime example. The resulting sulfoxide is often strongly fluorescent, whereas the parent compound is not. researchgate.netresearchgate.netdntb.gov.ua This allows for highly sensitive and selective detection using a fluorescence detector after HPLC separation. researchgate.net Furthermore, the introduction of specific chemical groups can generate characteristic fragment ions in mass spectrometry, aiding in structural elucidation and improving sensitivity in selected reaction monitoring (SRM) modes. ddtjournal.com
Separately, derivative spectroscopy (a mathematical technique, not a chemical one) can be applied to the raw spectral data. Taking the first or second derivative of a UV-Vis or fluorescence spectrum can help to resolve overlapping peaks and reduce background interference, thereby improving quantification and qualitative analysis. youngin.compion-inc.comresearchgate.net
Table 2: Effect of Derivatization on Analytical Properties of Phenothiazines
| Derivatization Reaction | Derivatizing Agent | Target Moiety | Impact on Chromatography | Impact on Spectroscopy |
| Oxidation | Peroxyacetic acid, Oxone® researchgate.netresearchgate.net | Ring Sulfur | Minimal change in polarity for LC. | Creates a highly fluorescent sulfoxide, enabling sensitive fluorescence detection. researchgate.net |
| Acylation | Acetic Anhydride nih.gov | Metabolite -OH, -NH₂ groups | Decreases polarity, increases volatility for GC. nih.gov | Generates derivatives with specific mass fragments for MS analysis. |
| Silylation | BSTFA, TMCS | Metabolite -OH, -COOH, -NH₂ groups | Significantly increases volatility and thermal stability for GC analysis. researchgate.net | Produces characteristic mass spectra for identification. |
| Alkylation with PFB-Br | Pentafluorobenzyl bromide libretexts.org | Metabolite -COOH, -OH, -SH groups | Creates less polar derivatives suitable for GC. | Adds a polyfluorinated group, enabling highly sensitive electron capture detection (ECD) or negative chemical ionization (NCI-MS). libretexts.orgmdpi.com |
Development of Novel Derivatization Pathways for Metabolite Studies
The study of drug metabolites is critical for understanding pharmacokinetics and toxicology. Metabolites are often present in complex biological matrices at very low concentrations, making their detection challenging. nih.gov Novel derivatization strategies are continuously being developed to address this.
For this compound, metabolites could arise from hydroxylation of the aromatic rings, oxidation of the sulfur, or modifications to the side chain. Isotope-labeling derivatization techniques are particularly powerful for metabolite identification and quantification using LC-MS. nih.gov By using heavy and light isotopic forms of a derivatizing reagent, metabolites in a sample can be distinguished from background matrix ions, and pairs of peaks (light and heavy) can be specifically searched for, greatly enhancing confidence in metabolite identification. nih.gov
Recent strategies focus on developing derivatizing agents that target multiple functional groups simultaneously. For example, reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) have been developed to react with carbonyl, carboxyl, and phosphoryl groups, allowing for a broader coverage of the metabolome in a single LC-MS/MS analysis with significantly improved sensitivity. nih.gov Such approaches could be adapted to create comprehensive metabolic profiles for propyromazine and related phenothiazine compounds. nih.govmdpi.com
Molecular Pharmacology and Receptor Interaction Studies of Propyromazine Bromide
Elucidation of Muscarinic Receptor Antagonism
A thorough understanding of a muscarinic antagonist's pharmacological profile requires detailed in vitro studies to determine its binding characteristics.
In Vitro Receptor Binding Assays with Muscarinic Receptor Subtypes
Standard pharmacological practice involves conducting in vitro receptor binding assays using cell lines individually expressing each of the five human muscarinic receptor subtypes (M1, M2, M3, M4, and M5). These assays would typically utilize a radiolabeled ligand that binds to all muscarinic receptors, and the ability of increasing concentrations of propyromazine (B1206487) bromide to displace this radioligand would be measured. However, no such studies detailing the binding of propyromazine bromide to specific muscarinic subtypes were identified.
Determination of Binding Kinetics (Association and Dissociation Rates)
The kinetics of how a drug binds to and dissociates from its receptor are crucial for understanding its duration of action. These are defined by the association rate constant (k_on) and the dissociation rate constant (k_off). No experimental data on the association or dissociation rates of this compound at any muscarinic receptor subtype could be located.
Quantitative Characterization of Receptor Affinity and Selectivity (K_i, K_d values)
The affinity of a drug for its receptor is a key determinant of its potency. This is typically quantified by the equilibrium dissociation constant (K_d) or the inhibition constant (K_i). These values are derived from receptor binding assays. A lower K_i or K_d value indicates a higher binding affinity. The ratio of K_i values for different receptor subtypes determines the drug's selectivity. Without experimental data, a quantitative characterization of this compound's affinity and selectivity for muscarinic receptors is not possible.
Table 1: Hypothetical In Vitro Muscarinic Receptor Binding Profile of this compound (Illustrative Only - No Data Available)
| Receptor Subtype | K_i (nM) | Selectivity Ratio (M_x / M_y) |
|---|---|---|
| M1 | Data not available | Data not available |
| M2 | Data not available | Data not available |
| M3 | Data not available | Data not available |
| M4 | Data not available | Data not available |
Investigation of Histamine (B1213489) Receptor Modulation
Given the structural similarities of some muscarinic antagonists to compounds with antihistaminic properties, investigating the interaction of this compound with histamine receptors is a logical step in its pharmacological profiling.
Binding Studies with Histamine H1 and H2 Receptors
Similar to muscarinic receptor studies, in vitro binding assays would be necessary to determine if this compound interacts with histamine H1 and H2 receptors. Such studies would quantify its binding affinity (K_i values) for these receptors. No published data from such binding studies for this compound were found.
Comparative Analysis of Receptor Binding Profiles
Table 2: Hypothetical Comparative Receptor Binding Profile of this compound (Illustrative Only - No Data Available)
| Receptor | K_i (nM) |
|---|---|
| Muscarinic M1 | Data not available |
| Muscarinic M2 | Data not available |
| Muscarinic M3 | Data not available |
| Muscarinic M4 | Data not available |
| Muscarinic M5 | Data not available |
| Histamine H1 | Data not available |
Preclinical Pharmacodynamic Characterization in Non-Clinical Models
Secondary Pharmacodynamic Profiling for Mechanistic Off-Target Interactions
Information regarding the secondary pharmacodynamic profile of this compound is not available in published literature. There are no accessible studies that have characterized its potential for off-target interactions with other receptors, enzymes, or ion channels. Such profiling is crucial for understanding the full mechanistic action and potential side effects of a compound.
Preclinical Pharmacokinetic and Metabolic Disposition of Propyromazine Bromide
Absorption, Distribution, Metabolism, and Excretion (ADME) in Non-Clinical Systems
The characterization of a drug candidate's ADME properties is a critical component of preclinical development, providing insights into its potential clinical behavior. These studies are typically conducted in various in vitro and in vivo systems to predict the compound's fate in the body.
In Vitro Metabolic Stability and Metabolite Identification Studies (e.g., using hepatic microsomes, hepatocytes)
In vitro systems such as hepatic microsomes and hepatocytes are standard tools for assessing the metabolic stability of a compound and identifying its potential metabolites. Microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism. Hepatocytes, being whole liver cells, contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic pathways.
A typical in vitro metabolic stability assay would involve incubating propyromazine (B1206487) bromide with liver microsomes or hepatocytes from preclinical species (e.g., rat, dog, monkey) and human donors. The disappearance of the parent compound over time is monitored to determine its metabolic rate.
Table 1: Illustrative In Vitro Metabolic Stability Data for Propyromazine Bromide (Note: The following data is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.)
| System | Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|
| Hepatic Microsomes | Rat | 45 | 15.4 |
| Dog | 62 | 11.2 | |
| Monkey | 55 | 12.6 | |
| Human | 75 | 9.2 | |
| Hepatocytes | Rat | 38 | 25.8 |
Metabolite identification studies would be conducted in parallel to determine the chemical structures of the metabolites formed. This is often achieved using high-resolution mass spectrometry to detect and characterize the biotransformation products.
Plasma Protein Binding Assays in Preclinical Species
The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues and for elimination. Only the unbound fraction of a drug is generally considered pharmacologically active. Plasma protein binding is typically assessed using techniques like equilibrium dialysis or ultrafiltration.
Table 2: Illustrative Plasma Protein Binding of this compound in Preclinical Species (Note: The following data is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.)
| Species | Plasma Concentration (µg/mL) | Percent Bound (%) | Fraction Unbound (fu) |
|---|---|---|---|
| Mouse | 1 | 92.5 | 0.075 |
| 10 | 92.8 | 0.072 | |
| Rat | 1 | 95.2 | 0.048 |
| 10 | 95.5 | 0.045 | |
| Dog | 1 | 91.8 | 0.082 |
| 10 | 92.1 | 0.079 | |
| Human | 1 | 96.1 | 0.039 |
Biotransformation Pathways and Enzyme Involvement
Understanding the biotransformation pathways of a drug is crucial for predicting potential drug-drug interactions and inter-individual variability in metabolism. Studies would be conducted to identify the primary metabolic reactions (e.g., oxidation, hydrolysis, conjugation) and the specific enzymes involved, particularly CYP isoforms. This can be achieved using recombinant human CYP enzymes or specific chemical inhibitors in in vitro systems.
Application of Isotope Labeling for Quantitative Metabolic Tracking
To obtain a complete picture of the drug's disposition, studies using radiolabeled compounds (e.g., with ¹⁴C or ³H) are often performed. Isotope labeling allows for the quantitative tracking of all drug-related material in the body, including the parent drug and all of its metabolites, in various tissues and excreta (urine and feces). This helps in determining the mass balance and the primary routes of elimination.
Toxicokinetic Analysis in Preclinical Development
Characterization of Systemic Exposure in Animal Models
During toxicology studies in animal models (e.g., rats, dogs), blood samples are collected at various time points to determine the concentration of this compound and its major metabolites. This data is used to calculate key toxicokinetic parameters such as the maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC). These parameters provide a measure of the systemic exposure to the drug at different dose levels and help in correlating exposure with observed toxicities.
Table 3: Illustrative Toxicokinetic Parameters of this compound in Rats Following a Single Oral Dose (Note: The following data is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) |
|---|---|---|---|
| 10 | 250 | 1.5 | 1500 |
| 50 | 1100 | 2.0 | 7800 |
Information regarding the preclinical pharmacokinetic and metabolic disposition of this compound is not publicly available.
Extensive searches for "this compound" and its synonyms, including "Diaspasmol," "Diamant," and "LD 335," did not yield any specific preclinical pharmacokinetic data or studies that correlate its exposure with pharmacological observations.
This compound is classified as a phenothiazine (B1677639) and a muscarinic antagonist, suggesting it may have antispasmodic properties. While general information on the pharmacokinetics and pharmacodynamics of the broader phenothiazine class of compounds is available, specific data for this compound is absent from the public domain. Similarly, information on related compounds such as promazine (B1679182) and propiopromazine does not provide the detailed pharmacokinetic-pharmacodynamic correlations necessary to fulfill the user's request for an in-depth article with data tables.
Therefore, the generation of an article focusing on the "Correlation of Exposure with Pharmacological Observations" for this compound is not possible based on the currently available scientific literature.
Computational Chemistry and Molecular Modeling of Propyromazine Bromide
Molecular Structure and Conformation Analysis
A comprehensive understanding of the three-dimensional structure of Propyromazine (B1206487) bromide and its conformational flexibility is fundamental to elucidating its mechanism of action. Computational methods offer a powerful lens through which to examine these aspects in atomic detail.
The initial step in the computational analysis of Propyromazine bromide involves the generation of its three-dimensional (3D) structure from its known two-dimensional (2D) chemical diagram. This is typically achieved using molecular building software, followed by a crucial process of geometry optimization. biosolveit.dewikipedia.orgucsb.eduamrita.edu This optimization process aims to find the arrangement of atoms in space that corresponds to a local or global energy minimum on the potential energy surface. wikipedia.orgucsb.eduucsb.edu Quantum mechanical methods or sophisticated molecular mechanics force fields are employed to calculate the forces on each atom and adjust their positions until these forces are close to zero, resulting in a stable conformation. wikipedia.org
For a molecule with multiple rotatable bonds like this compound, a multitude of conformations are possible. The collection of all these possible conformations and their relative energies constitutes the molecule's conformational landscape. Exploring this landscape is vital, as the biologically active conformation that binds to its target receptor is not necessarily the lowest energy conformation in isolation. Studies on related phenothiazine (B1677639) derivatives have indicated that specific conformations are associated with biological activity. For instance, an "active" conformation for phenothiazine-based antagonists at muscarinic receptors has been described, characterized by a particular angle between the two aryl rings of the phenothiazine core (in the range of 134-145 degrees) and specific torsion angles of the side-chain. nih.govdrugbank.com It is hypothesized that this compound would need to adopt a similar conformation to bind effectively to its target.
To illustrate the key structural parameters that would be determined from a 3D geometry optimization of this compound, a hypothetical data table is presented below.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Phenothiazine Ring Bend Angle | Angle between the planes of the two benzene (B151609) rings of the phenothiazine core. | 142° |
| N(10)-C(side chain) Bond Length | The length of the bond connecting the phenothiazine nitrogen to the side chain. | 1.48 Å |
| C=O Bond Length | The length of the carbonyl double bond in the propanone linker. | 1.23 Å |
| Quaternary Nitrogen-Methyl Bond Lengths | The lengths of the bonds from the quaternary nitrogen in the pyrrolidinium (B1226570) ring to the methyl groups. | 1.50 Å |
To systematically investigate the conformational flexibility of this compound, potential energy surface (PES) scans are performed. A PES scan involves calculating the energy of the molecule as a function of one or more specific geometric parameters, typically dihedral (torsion) angles, while optimizing the rest of the molecular geometry at each step. researchgate.net This allows for the identification of low-energy conformations (energy minima) and the energy barriers that separate them (transition states).
For this compound, several dihedral angles are of particular interest for understanding its torsional dynamics and its ability to adopt a bioactive conformation. These include the rotations around the bonds connecting the phenothiazine ring to the side chain and the bonds within the side chain itself. A hypothetical PES scan could focus on the following key dihedral angles:
τ1: Rotation around the N(10)-C(propanone) bond, which determines the orientation of the side chain relative to the phenothiazine core.
τ2: Rotation around the C(propanone)-C(pyrrolidinium) bond, which influences the position of the bulky pyrrolidinium group.
The results of such a scan would reveal the energetic favorability of different orientations of the side chain. Based on studies of similar phenothiazine drugs, it is known that the torsion angle around the N(10)-C bond of the side-chain is crucial for activity, with specific ranges being associated with the "active" conformation. nih.govdrugbank.comnih.gov
The table below presents hypothetical data from a PES scan of the τ1 dihedral angle, illustrating the concept.
| Dihedral Angle (τ1) | Relative Energy (kcal/mol) | Conformation Type |
|---|---|---|
| -160° | 2.5 | Staggered |
| -120° | 5.0 | Eclipsed (Transition State) |
| -80° | 0.5 | Gauche (Local Minimum) |
| 0° | 6.0 | Eclipsed (Transition State) |
| 65° | 0.0 | Gauche (Global Minimum - "Active") |
| 120° | 4.5 | Eclipsed (Transition State) |
| 180° | 3.0 | Anti |
Ligand-Receptor Interaction Modeling
To understand the pharmacological action of this compound as a muscarinic antagonist, it is essential to model its interaction with its biological target, the muscarinic acetylcholine (B1216132) receptors (mAChRs). proteopedia.orgnih.govnih.gov These are G protein-coupled receptors (GPCRs), and crystal structures for several subtypes (M1-M5) are available in the Protein Data Bank (PDB). nih.govrcsb.orgrcsb.orgnih.govguidetopharmacology.orgnih.govrcsb.orgbiorxiv.orgebi.ac.ukwikipedia.orgrcsb.orgmdpi.combiologicmodels.com
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov The process involves placing the 3D structure of this compound into the binding site of a muscarinic receptor (e.g., the M1 or M3 subtype, which are important in the peripheral nervous system) and evaluating the binding affinity using a scoring function. docking.orgmdpi.com
The binding site of muscarinic receptors is located within the transmembrane domain and is characterized by a number of conserved amino acid residues that are crucial for ligand recognition. proteopedia.orgnih.gov For an antagonist like this compound, key interactions are expected to involve its quaternary ammonium (B1175870) group forming a cation-π interaction with aromatic residues (such as tyrosine or tryptophan) and hydrogen bonds with polar residues (such as asparagine) in the binding pocket. The phenothiazine core is likely to engage in hydrophobic interactions with nonpolar residues.
A hypothetical docking study of this compound into the M3 muscarinic receptor (based on PDB ID: 4DAJ) could yield the results summarized in the table below.
| Parameter | Value/Description |
|---|---|
| Binding Affinity (kcal/mol) | -9.8 |
| Interacting Residues | Tyr148, Tyr437, Tyr441, Asp147, Asn438 |
| Key Interactions | Cation-π interaction with Tyr148; Hydrogen bond with Asp147; Hydrophobic interactions with surrounding residues. |
| Predicted pKi | 8.5 |
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing the system to evolve over time. nih.govplos.orgnih.govresearchgate.net An MD simulation of the this compound-M3 receptor complex embedded in a model cell membrane and solvated with water would be performed to assess the stability of the docked pose and to observe the conformational changes in both the ligand and the receptor upon binding. qub.ac.uk
Key analyses of the MD simulation trajectory would include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms to assess structural stability, and the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions of the receptor. The persistence of key intermolecular interactions observed in docking would also be monitored throughout the simulation.
The following table presents hypothetical RMSD data from a 100-nanosecond MD simulation, which would be typical for such a study.
| Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) |
|---|---|---|
| 0 | 0.0 | 0.0 |
| 20 | 1.5 | 0.8 |
| 40 | 1.8 | 1.0 |
| 60 | 2.0 | 1.2 |
| 80 | 2.1 | 1.1 |
| 100 | 2.2 | 1.3 |
To obtain a more quantitative estimate of the binding affinity, theoretical binding free energy calculations can be performed. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used for this purpose. nih.govbohrium.commdpi.comacs.orgscispace.comnih.govacs.orgpeng-lab.orglu.se These methods calculate the free energy of binding by combining the molecular mechanics energy of the complex in the gas phase with the free energy of solvation.
The binding free energy (ΔG_bind) is typically decomposed into several components: van der Waals energy (ΔE_vdW), electrostatic energy (ΔE_elec), polar solvation energy (ΔG_polar), and nonpolar solvation energy (ΔG_nonpolar). These calculations are performed on snapshots taken from the MD simulation trajectory.
A hypothetical breakdown of the binding free energy for the this compound-M3 receptor complex is provided in the table below.
| Energy Component | Value (kcal/mol) |
|---|---|
| ΔE_vdW (van der Waals) | -45.2 |
| ΔE_elec (Electrostatic) | -20.5 |
| ΔG_polar (Polar Solvation) | 48.7 |
| ΔG_nonpolar (Nonpolar Solvation) | -5.8 |
| ΔG_bind (Total Binding Free Energy) | -22.8 |
These computational approaches, from geometry optimization to free energy calculations, provide a detailed and dynamic picture of this compound at the molecular level. While the data presented here are illustrative due to the absence of specific published studies on this compound, the methodologies described are standard and powerful tools in modern drug discovery and pharmacology for understanding how molecules like this compound function.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are pivotal computational tools in modern drug discovery, enabling the prediction of biological activity and the design of new therapeutic agents based on their molecular structures. For this compound, a compound belonging to the phenothiazine class of drugs, these methodologies offer a pathway to understand its interaction with biological targets and to design analogues with potentially improved pharmacological profiles. While specific QSAR and pharmacophore studies on this compound are not extensively documented in publicly available literature, the well-established research on phenothiazine derivatives provides a robust framework for understanding the application of these techniques.
Phenothiazines are known for a wide range of biological activities, including antipsychotic, antihistaminic, and antiemetic effects, which are attributed to their interactions with various receptors. ubbcluj.ro QSAR studies on this class of compounds aim to establish a mathematical relationship between the structural features of the molecules and their observed biological activities.
Generation and Selection of Molecular Descriptors
The foundation of any QSAR model lies in the careful generation and selection of molecular descriptors. These numerical values represent the physicochemical, topological, electronic, and steric properties of a molecule. For phenothiazine derivatives, a variety of descriptors have been employed to correlate their structural attributes with biological activities such as anticancer and antitubercular effects. researchgate.net
A typical QSAR study on phenothiazines would involve the calculation of several classes of descriptors:
Topological Descriptors: These describe the connectivity and branching of the molecular structure. Examples include Kier's alpha first order shape index (κa1) and the valence first order molecular connectivity index (1χv), which have been shown to govern the antimicrobial activities of some propionic acid derivatives. nih.gov
Quantum-Chemical Descriptors: Derived from quantum chemical calculations, these descriptors provide insights into the electronic properties of the molecule. Commonly used descriptors for phenothiazines include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and various atomic charges. These are often calculated using methods like Density Functional Theory (DFT).
Physicochemical Descriptors: These include properties like the logarithm of the octanol-water partition coefficient (logP), which is crucial for predicting the passive transport of a drug molecule across cell membranes, and molar refractivity (MR). ubbcluj.romdpi.com
The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a robust predictive model. Statistical techniques such as Principal Component Analysis (PCA) and stepwise regression are often employed for this purpose.
Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Phenothiazine Derivatives
| Descriptor Class | Specific Descriptor Example | Relevance to Pharmacological Activity |
|---|---|---|
| Topological | Kier's alpha first order shape index (κa1) | Describes molecular shape and has been correlated with antimicrobial activity. nih.gov |
| Valence first order molecular connectivity index (1χv) | Relates to molecular branching and has been linked to antimicrobial effects. nih.gov | |
| Quantum-Chemical | HOMO Energy | Relates to the molecule's ability to donate electrons in reactions. |
| LUMO Energy | Indicates the molecule's ability to accept electrons. | |
| Dipole Moment | Reflects the polarity of the molecule, influencing its interactions. | |
| Physicochemical | logP | A measure of lipophilicity, important for membrane permeability. ubbcluj.ro |
This table is interactive. You can sort the data by clicking on the column headers.
Development of Predictive Models for Receptor Binding Affinity and Pharmacological Activity
Once a set of relevant descriptors is selected, various statistical methods can be used to develop a predictive QSAR model. For phenothiazine derivatives, common approaches include Multiple Linear Regression (MLR), Multiple Non-linear Regression (MNLR), and Artificial Neural Networks (ANN).
A study on the anticancer activity of 18 phenothiazine derivatives demonstrated the development of such models. The biological activity, expressed as -log(ED50), was correlated with a set of calculated descriptors. The resulting MLR and MNLR models showed good correlation coefficients (R values of 0.94 and 0.986, respectively), indicating a strong relationship between the selected descriptors and the anticancer activity. The performance of these models is often validated using techniques like leave-one-out (LOO) cross-validation to ensure their predictive power.
These predictive models can be invaluable in estimating the receptor binding affinity of novel phenothiazine analogues, thereby prioritizing the synthesis of compounds with the most promising therapeutic potential. For instance, the binding affinities of phenothiazine metabolites to dopamine (B1211576) D2 receptors and adrenoceptors have been experimentally determined, and such data could be used to build QSAR models to predict the activity of new derivatives. nih.gov
Pharmacophore Model Generation for Design of Analogues
Pharmacophore modeling is another powerful computational technique that focuses on the three-dimensional arrangement of essential molecular features required for biological activity. researchgate.net A pharmacophore model can be generated based on the structures of known active ligands (ligand-based) or the structure of the biological target's binding site (structure-based). researchgate.netmdpi.com
For a compound like this compound, a pharmacophore model would typically include features such as:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Aromatic Rings (AR)
Hydrophobic (HY) regions
Positive Ionizable (PI) or Cationic centers
A study on 5-HT2A and D2 receptor inhibitors, which are relevant targets for antipsychotic phenothiazines, identified HBA, AR, and PI groups as key pharmacophoric features. researcherslinks.com The distances between these features are critical for proper binding to the receptor. Such a model can then be used as a 3D query to screen virtual libraries of compounds to identify novel molecules that fit the pharmacophore and are therefore likely to be active. researchgate.net This approach facilitates the rational design of new this compound analogues with potentially enhanced selectivity and efficacy.
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful lens to investigate the electronic structure, reactivity, and reaction mechanisms of molecules at the atomic level. mdpi.comnih.gov For this compound and its parent phenothiazine scaffold, these methods can offer profound insights into its chemical behavior, from its intrinsic electronic properties to the pathways of its synthesis and degradation.
Elucidation of Electronic Properties and Reactivity Indices
DFT calculations are widely used to determine a range of electronic properties and reactivity indices for phenothiazine derivatives. mdpi.comnih.govresearchgate.net These calculations can reveal how the distribution of electrons within the molecule influences its stability and reactivity.
Key electronic properties and reactivity indices that can be calculated include:
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For phenothiazine derivatives, the MEP can indicate sites susceptible to nucleophilic or electrophilic attack. nih.gov
Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Fukui Functions: These are used to determine the local reactivity of different atomic sites within the molecule, predicting where a nucleophilic, electrophilic, or radical attack is most likely to occur.
Theoretical studies on 2-(trifluoromethyl)phenothiazine (B42385) derivatives have utilized DFT to compute thermochemical parameters such as bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA), which are crucial for understanding their antioxidant activity. mdpi.comnih.gov
Table 2: Calculated Electronic Properties of a Representative Phenothiazine Derivative (Example)
| Property | Calculated Value (Arbitrary Units) | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical stability. |
| Dipole Moment | 2.5 D | Measure of molecular polarity. |
Note: The values in this table are illustrative and would vary for specific phenothiazine derivatives.
Theoretical Investigation of Reaction Mechanisms for Synthesis and Degradation
Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions, including the synthesis and degradation of complex molecules like phenothiazines. rsc.orgrsc.org By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate the activation energies for different reaction pathways.
Synthesis: The synthesis of the phenothiazine core typically involves the cyclization of substituted diphenylamines or diphenyl sulfides. ubbcluj.rowikipedia.org Theoretical studies can model these reactions to understand the role of catalysts, the effect of substituents on the reaction rate, and the most favorable reaction pathway. For instance, palladium-catalyzed double N-arylation is a method used for synthesizing some phenothiazines, and computational methods could be employed to investigate its mechanism. rsc.org
Degradation: Phenothiazines are known to be susceptible to degradation, particularly through photo-oxidation. researchgate.netnih.gov Computational studies can model the interaction of phenothiazines with light and oxygen to understand the formation of degradation products like sulfoxides. chemrxiv.orgnih.gov Theoretical investigations can help to identify the initial steps of photodegradation, such as the formation of radical cations, and to predict the subsequent reaction pathways leading to various degradation products. researchgate.net This knowledge is crucial for understanding the stability of this compound and for developing strategies to prevent its degradation.
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of propyromazine bromide that influence its pharmacological activity?
- Methodological Approach: Characterize solubility, stability, and partition coefficients (logP) using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) . Assess crystallinity via X-ray diffraction (XRD) to correlate structural features with bioavailability. Reference regulatory databases for CAS 145-54-0 to verify purity and synthesis pathways .
Q. How can researchers validate the synthesis pathway of this compound to ensure reproducibility?
- Methodological Approach: Employ nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy to confirm intermediate and final product structures. Cross-reference synthetic protocols with pharmacopeial standards (e.g., INN guidelines) to identify deviations . Use controlled reaction conditions (temperature, solvent purity) to minimize batch-to-batch variability .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Approach: Optimize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to enhance sensitivity and specificity . Validate methods per ICH guidelines, including recovery rates and matrix effect assessments in plasma/tissue homogenates .
Advanced Research Questions
Q. How should researchers address contradictory data on this compound’s receptor-binding affinity across studies?
- Methodological Approach: Conduct a systematic review using PRISMA guidelines to identify bias sources (e.g., assay variability, receptor subtype specificity) . Replicate experiments under standardized conditions (e.g., radioligand binding assays with consistent cell lines) and apply meta-analysis to resolve discrepancies .
Q. What strategies optimize the design of in vivo studies to evaluate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Methodological Approach: Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and dose-response curves. Incorporate population pharmacokinetics to account for interspecies variability . Validate models with microdialysis or positron emission tomography (PET) imaging for real-time data .
Q. How can computational tools improve the understanding of this compound’s mechanism of action?
- Methodological Approach: Perform molecular docking simulations (e.g., AutoDock Vina) to predict interactions with dopamine D2 or histamine H1 receptors. Validate findings with mutagenesis studies and comparative analysis against structural analogs (e.g., promethazine) .
Data Contradiction and Validation
Q. What steps ensure robustness when conflicting toxicity profiles of this compound are reported?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
